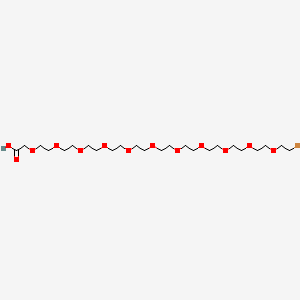

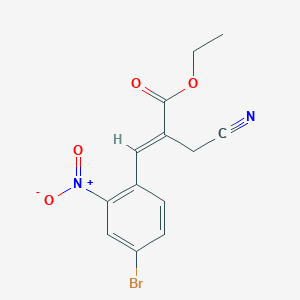

![molecular formula C33H57N5O5 B12102164 Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B12102164.png)

Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetyl dipeptide-1 cetyl ester is a synthetic peptide composed of acetic acid, cetyl alcohol, arginine, and tyrosine. It is widely used in cosmetic products for its anti-inflammatory and skin barrier-enhancing properties . This compound is particularly effective in reducing skin sensitivity and irritation, making it a popular ingredient in products designed for sensitive skin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of acetyl dipeptide-1 cetyl ester involves the coupling of acetic acid and cetyl alcohol with the amino acids arginine and tyrosine. The process typically requires the use of coupling agents and protecting groups to ensure the correct sequence and structure of the peptide . The reaction conditions often include controlled temperature and pH levels to optimize the yield and purity of the final product .

Industrial Production Methods: In industrial settings, the production of acetyl dipeptide-1 cetyl ester is scaled up using automated solid-phase peptide synthesis techniques. This method allows for the efficient and reproducible production of large quantities of the peptide . The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Acetyl dipeptide-1 cetyl ester primarily undergoes hydrolysis and esterification reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bond and the release of the constituent amino acids . Esterification reactions involve the formation of the ester bond between the carboxyl group of acetic acid and the hydroxyl group of cetyl alcohol .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water as a solvent.

Esterification: Acid catalysts, such as sulfuric acid, and alcohols.

Major Products Formed:

Hydrolysis: Arginine, tyrosine, acetic acid, and cetyl alcohol.

Esterification: Acetyl dipeptide-1 cetyl ester.

Aplicaciones Científicas De Investigación

Acetyl dipeptide-1 cetyl ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry:

- Used as a model compound in peptide synthesis studies.

- Investigated for its unique chemical properties and reactivity.

Biology:

- Studied for its role in cell signaling and interaction with skin cells.

- Used in research on skin barrier function and inflammation.

Medicine:

- Explored for its potential therapeutic effects in treating skin conditions such as eczema and psoriasis.

- Investigated for its anti-inflammatory and analgesic properties.

Industry:

- Widely used in cosmetic formulations for sensitive skin.

- Incorporated into anti-aging products for its skin-firming effects .

Mecanismo De Acción

Acetyl dipeptide-1 cetyl ester exerts its effects by interacting with specific molecular targets and pathways in the skin . It promotes the expression of pro-opiomelanocortin, which facilitates the release of the opioid met-enkephalin, reducing the release of the calcitonin gene-related peptide . This mechanism helps to alleviate skin sensitivity and irritation, providing a soothing effect on the skin .

Comparación Con Compuestos Similares

Acetyl dipeptide-1 cetyl ester is often compared with other peptides used in cosmetic products for sensitive skin . Some similar compounds include:

Palmitoyl tripeptide-8: Known for its anti-inflammatory properties.

Acetyl tetrapeptide-15: Used for its skin-soothing effects.

Palmitoyl tripeptide-5: Promotes collagen synthesis and skin firmness.

Uniqueness: Acetyl dipeptide-1 cetyl ester stands out due to its dual action of reducing skin sensitivity and enhancing skin barrier function. Its ability to penetrate the stratum corneum and retain in the skin makes it particularly effective in providing long-lasting relief from skin irritation .

Propiedades

IUPAC Name |

hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H57N5O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-43-32(42)29(18-17-23-36-33(34)35)38-31(41)30(37-26(2)39)25-27-19-21-28(40)22-20-27/h19-22,29-30,40H,3-18,23-25H2,1-2H3,(H,37,39)(H,38,41)(H4,34,35,36) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHZXDZUXGBFAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S,2S)-2-Aminocyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12102089.png)

![(6Z)-2-bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B12102095.png)

![N-{2-[4-(trifluoromethyl)phenyl]ethyl}-1H-imidazole-1-carboxamide](/img/structure/B12102102.png)

![[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine](/img/structure/B12102116.png)

![1-[2-(2-aminopropanoylamino)-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B12102135.png)